molecular formula C26H27ClN2O4 B12290568 benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride

benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride

Cat. No.: B12290568
M. Wt: 467.0 g/mol
InChI Key: SDLXTUTWRJKAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a fluorenylmethoxycarbonyl (Fmoc) group, and an aminoethyl group. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more versatile for experimental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate typically involves multiple steps, starting with the protection of the amino group using the Fmoc groupThe final step involves the formation of the hydrochloride salt to improve solubility and stability .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate involves its interaction with specific molecular targets. The Fmoc group is known for its role in protecting amino groups during peptide synthesis, allowing for selective reactions at other sites. The benzyl and aminoethyl groups contribute to the compound’s reactivity and ability to form stable complexes with various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate is unique due to its combination of protective groups and reactive sites, making it highly versatile for various synthetic and research applications. Its hydrochloride form further enhances its solubility and stability, distinguishing it from other similar compounds .

Properties

Molecular Formula

C26H27ClN2O4

Molecular Weight

467.0 g/mol

IUPAC Name

benzyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride

InChI

InChI=1S/C26H26N2O4.ClH/c29-25(31-17-19-8-2-1-3-9-19)16-27-14-15-28-26(30)32-18-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24;/h1-13,24,27H,14-18H2,(H,28,30);1H

InChI Key

SDLXTUTWRJKAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.